molecular formula C10H14N6Na3O13P3 B031409 Trisodium guanosine 5'-[beta,gamma-imido]triphosphate CAS No. 148892-91-5

Trisodium guanosine 5'-[beta,gamma-imido]triphosphate

Cat. No. B031409
M. Wt: 588.14 g/mol
InChI Key: QGJNRMUNXAROIT-CYCLDIHTSA-K
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Description

Synthesis Analysis

The synthesis of guanosine 5'-triphosphate derivatives, including analogs like trisodium guanosine 5'-[beta,gamma-imido]triphosphate, often involves complex chemical procedures. A notable method includes the reaction of guanosine 5'-monophosphate morpholide with bis-(tributylammonium) pyrophosphate in pyridine, leading to the formation of guanosine 5'-triphosphate (GTP) along with its diphosphate and monophosphate counterparts. This method, as detailed by Lomakina and Grineva (1965), allows for the efficient production of GTP derivatives with a yield of 61-65% after purification via chromatography on DEAE-cellulose in a linear gradient of triethylammonium bicarbonate (Lomakina & Grineva, 1965).

Molecular Structure Analysis

The molecular structure of guanosine 5'-triphosphate derivatives, including the trisodium form, has been the subject of extensive study. For instance, the crystal structure and sequential dehydration transitions of disodium guanosine 5'-monophosphate tetrahydrate offer insights into the arrangement of these molecules. Tsubonoya et al. (2018) described a structure that markedly differs from the heptahydrate form, closely resembling that of disodium deoxyguanosine 5'-monophosphate tetrahydrate, showcasing the complex nature of guanosine nucleotide derivatives' molecular arrangements (Tsubonoya et al., 2018).

Chemical Reactions and Properties

Guanosine 5'-triphosphate analogs participate in a variety of chemical reactions, reflecting their complex chemical properties. For example, guanosine 5'-O-(3-thiotriphosphate) (GTP gamma S) serves as a GTP analog in protein biosynthesis, forming binary and ternary complexes with elongation factors and aminoacyl-tRNA, thus playing a pivotal role in peptide bond formation (Karim & Thompson, 1986).

Physical Properties Analysis

The physical properties of guanosine nucleotide analogs, such as their aggregation behavior in solution, have been explored through studies like those conducted by Wong et al. (2005), who used NMR and dynamic light scattering to analyze the supramolecular structures formed by disodium guanosine 5'-monophosphate (Na2(5'-GMP)) at pH 8. These studies reveal the formation of rodlike cylinders through stacking of monomers and quartets, highlighting the complex physical behavior of these compounds in aqueous solutions (Wong et al., 2005).

Chemical Properties Analysis

The chemical properties of guanosine 5'-triphosphate and its analogs are central to their biological function. For instance, the interaction of guanosine triphosphate with proteins and its role in enzymatic reactions, as studied by Achyuthan and Greenberg (1987), demonstrate the inhibitory effects of GTP on transglutaminase activity, illustrating the nuanced chemical properties that govern enzymatic regulation and activity modulation by nucleotides (Achyuthan & Greenberg, 1987).

Scientific Research Applications

Enhancing Ca2+-dependent Secretion in Human Platelets

Trisodium guanosine 5'-[beta,gamma-imido]triphosphate (GTP) plays a role in enhancing Ca2+-dependent 5-hydroxytryptamine secretion from electropermeabilised human platelets. It exhibits this effect under specific conditions, particularly when platelets are permeabilised at low temperatures and neutral pH (Knight & Scrutton, 1986).

Regulation of Adenylate Cyclase in Platelet Membranes

GTP is involved in the activation of adenylate cyclase in human platelet membranes. This activation process is influenced by the presence of ATP and cyclic AMP, suggesting a complex regulatory mechanism involving GTP (Farndale, Wong, & Martin, 1987).

Impact on Phospholipase D in Rat Liver Plasma Membranes

Research indicates that GTP can stimulate the hydrolysis of phosphatidylcholine in rat liver plasma membranes, pointing to a role in regulating phospholipase D activity. This stimulation involves a GTP-binding regulatory protein (Hurst, Hughes, & Barritt, 1990).

Role in Protein Biosynthesis

In the context of protein biosynthesis, GTP forms a stable ternary complex with elongation factors and aminoacyl-tRNA. This complex influences the accuracy of protein synthesis, providing insights into the relationship between the speed of biosynthesis and fidelity (Thompson & Karim, 1982).

Magnesium-Dependent Guanylate Cyclase in Dictyostelium discoideum

Studies have shown that GTP analogues can act as allosteric activators of magnesium-dependent guanylate cyclase in Dictyostelium discoideum. This suggests a significant role in signal transduction pathways involving guanylate cyclase (Janssens, De Jong, Vink, & Van Haastert, 1989).

Safety And Hazards

In case of skin contact with Guanosine 5’-[beta,gamma-imido]triphosphate, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Future studies may focus on improving the stability of Guanosine 5’-[beta,gamma-imido]triphosphate solutions. One general guideline is to prepare solutions in 50–100 mM buffer in the range of pH 7.0–8.5, i.e. never having a pH less than 7 .

properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNRMUNXAROIT-CYCLDIHTSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6Na3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanylyl imidodiphosphate

CAS RN

148892-91-5
Record name Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
Reactant of Route 6
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate

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